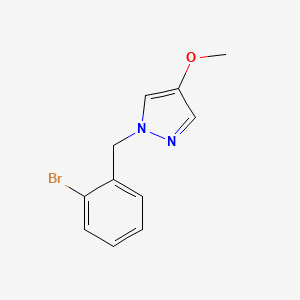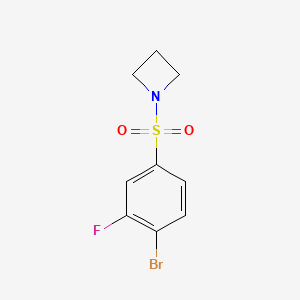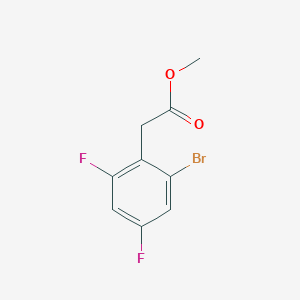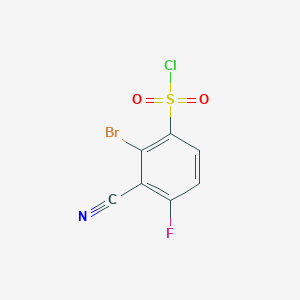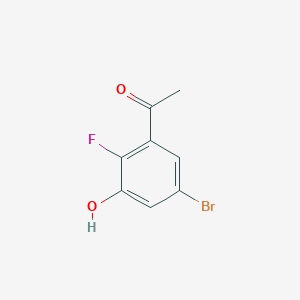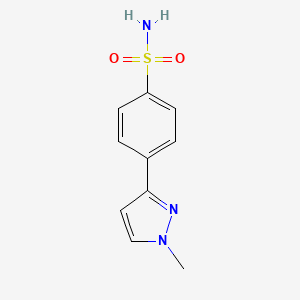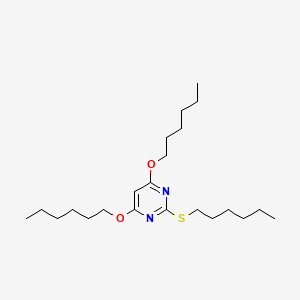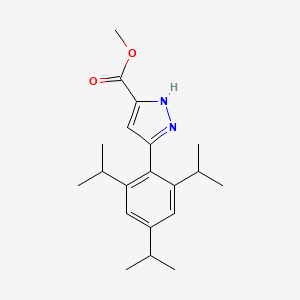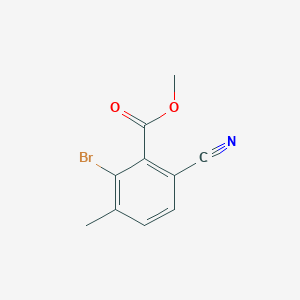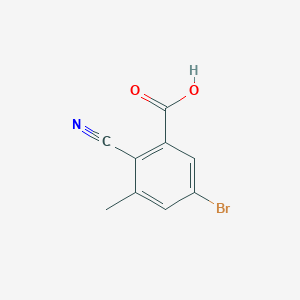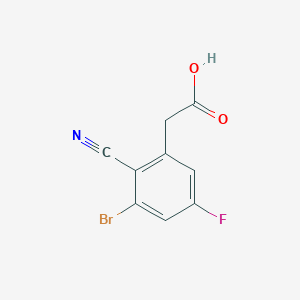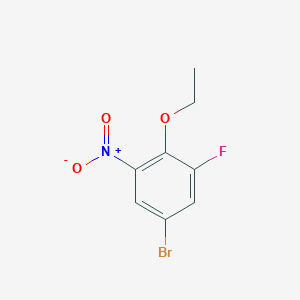
1-溴-4-乙氧基-3-氟-5-硝基苯
描述
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond. The compound contains a bromo, ethoxy, fluoro, and nitro group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is determined by the arrangement of atoms and their bonds. The compound contains a benzene ring, which is a six-membered ring with alternating double and single bonds. Attached to this ring are the bromo, ethoxy, fluoro, and nitro groups .科学研究应用
放射性示踪剂的合成
1-溴-4-乙氧基-3-氟-5-硝基苯已被用于合成N-(3-[18F]氟丙基)-2β-羧甲氧基-3β-(4-碘苯基)诺曲酮([18F]FP-β-CIT),这是一种用于神经影像学示踪的化合物。这种合成涉及两步反应,首先是将1-溴-3-(硝基苯基-4-磺酰氧基)-丙烷氟化,产生1-溴-3-[18F]-氟丙烷,然后与2β-羧甲氧基-3β-(4-碘苯基)-诺曲酮反应,得到[18F]FP-β-CIT。这种化合物被纯化并制成等渗、无热原和无菌溶液,用于PET成像,为神经疾病提供见解(Klok et al., 2006)。
分子排序和相变
该化合物还被用于研究在液晶化合物中理解分子排序和相变的作用。使用量子力学和分子间力进行比较统计分析,评估在相变温度下在介电介质中的液晶化合物的分子排序,包括类似于1-溴-4-乙氧基-3-氟-5-硝基苯的衍生物。这些研究提供了关于在相变过程中发生的分子相互作用和构型的见解,有助于更广泛地理解材料科学和液晶技术(Ojha, 2005)。
聚合物太阳能电池增强
研究还探讨了相关硝基苯衍生物在聚合物太阳能电池中的应用。具体而言,向聚合物太阳能电池的活性层中添加1-溴-4-硝基苯(一种与1-溴-4-乙氧基-3-氟-5-硝基苯结构相似的化合物)已被证明可以提高器件性能。这种化合物的加入减少了激子复合并增强了给体-受体界面处的激子解离,从而显著提高了功率转换效率。这项研究突显了硝基苯衍生物在优化太阳能电池技术中的电子转移过程方面的潜力(Fu et al., 2015)。
生化分析
Biochemical Properties
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-withdrawing agent, which can influence its reactivity and interactions with enzymes and proteins. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interactions between 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules .
Cellular Effects
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially leading to alterations in gene expression and cellular metabolism. For example, the compound may inhibit certain kinases, which are crucial for the regulation of cell growth and differentiation. Additionally, 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and light exposure. Over time, 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene may degrade into smaller fragments, which can have different biochemical properties and effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene can lead to adverse effects such as liver damage, neurotoxicity, and immunosuppression .
Metabolic Pathways
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. These localizations can influence the compound’s activity and function, as well as its interactions with other biomolecules. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and affect mitochondrial function .
属性
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


